1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide

Description

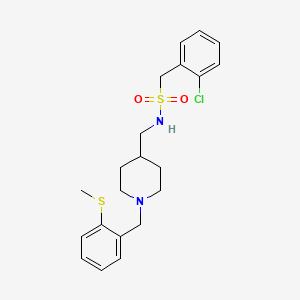

The compound 1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group at the 1-position and a 2-chlorophenylmethanesulfonamide moiety at the 4-position. Its structure combines a sulfonamide linker, a halogenated aromatic ring (2-chlorophenyl), and a sulfur-containing benzyl group (methylthio), which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2S2/c1-27-21-9-5-3-6-18(21)15-24-12-10-17(11-13-24)14-23-28(25,26)16-19-7-2-4-8-20(19)22/h2-9,17,23H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSXMACGAWYEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group, a piperidine moiety, and a methylthio-benzyl substituent. Its molecular formula is with a molecular weight of 439.03 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial and Antitumor Properties

Research on structurally related compounds has shown promising biological activities:

- Antimicrobial Activity: Compounds similar to this sulfonamide have demonstrated antimicrobial properties, potentially due to their ability to inhibit bacterial growth through interference with metabolic pathways.

- Antitumor Activity: Analogous compounds have been evaluated for their efficacy against various cancer cell lines. For example, some piperidine derivatives have shown cytotoxic effects in breast cancer models (MCF-7 and MDA-MB-231), indicating that this compound might also possess antitumor properties.

Interaction Studies

Preliminary interaction studies are crucial for understanding how this compound behaves in biological systems. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-N-methylacetamide | Chlorophenyl group, methyl group | Analgesic properties |

| N-[4-(Methylthio)phenyl]acetamide | Methylthio substitution | Antimicrobial activity |

| 1-Methylpiperidine derivatives | Piperidine ring | CNS activity |

The unique combination of functional groups in This compound may enhance its pharmacological profile compared to simpler analogs.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:

- Cytotoxicity Studies: A study on piperidine derivatives indicated that certain substitutions could lead to increased cytotoxicity against cancer cells. This suggests that similar modifications in our compound might yield enhanced biological effects.

- Receptor Binding Studies: Investigations into the binding affinity of piperidine-containing compounds at dopamine receptors have shown that modifications can significantly alter their pharmacodynamic properties. This could be relevant for understanding the receptor interactions of our compound.

- In Vivo Efficacy: Although direct in vivo studies on this specific sulfonamide are lacking, related compounds have been tested for their efficacy in animal models, showing promise in treating conditions like pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several piperidine- and sulfonamide-containing derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

Key Research Findings from Analogues

W-15 and W-18 : These sulfonamide-piperidine hybrids exhibit structural similarities to fentanyl but lack opioid receptor activity. Their analgesic effects, if any, remain unconfirmed .

CDFII : Demonstrates potentiation of carbapenem antibiotics against MRSA, highlighting the role of piperidine-chlorophenyl motifs in antimicrobial adjuvants .

Q & A

Q. Structure-Activity Relationship (SAR) insights :

- Piperidine substitution : Replacing the 2-(methylthio)benzyl group with a pyridinyl or thiophene moiety (as in related compounds) enhances binding to kinase targets (e.g., EGFR) by improving π-π stacking interactions .

- Chlorophenyl positioning : The 2-chloro substituent on the phenyl ring increases metabolic stability compared to 4-chloro analogs, as shown in microsomal stability assays .

- Methylthio vs. methoxy : The methylthio group in the benzyl moiety provides better lipophilicity (logP ≈ 3.2) than methoxy derivatives, enhancing blood-brain barrier penetration in rodent models .

Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Data Contradiction: How to resolve discrepancies in reported yields for similar sulfonamide-piperidine derivatives?

Discrepancies often arise from:

- Reagent quality : Impurities in chlorinating agents (e.g., thionyl chloride) can reduce yields by 10–15%. Distillation or fresh reagent preparation is advised .

- Temperature control : Exothermic reactions during sulfonamide coupling require strict temperature modulation (0–5°C) to prevent decomposition .

- Catalyst choice : For example, using DMAP (4-dimethylaminopyridine) as a catalyst in esterification steps improves yields from 50% to 72% in analogous syntheses .

Case study : McClure et al. (1993) reported 58% yield for a related compound using optimized potassium cyanide conditions, whereas Taber’s method achieved only 42% due to incomplete cyclization .

Analytical Methods: What advanced techniques are recommended for characterizing this compound’s purity and structure?

- Chromatography :

- HPLC : Use a C18 column with a methanol/water gradient (65:35, pH 4.6) to assess purity (>98%) and detect trace byproducts .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 435 for [M+H]) and fragmentation patterns to confirm structural integrity .

- Spectroscopy :

- -NMR : Key signals include δ 7.3–7.5 ppm (chlorophenyl aromatic protons) and δ 3.8–4.2 ppm (piperidine CH-N) .

- X-ray crystallography : Resolve stereochemistry of the piperidine ring and sulfonamide orientation .

Pharmacological: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Enzyme inhibition assays :

- Kinase profiling : Test against a panel of 50+ kinases (e.g., JAK2, CDK2) at 1–10 µM concentrations using ADP-Glo™ assays to identify selectivity .

- IC determination : Use fluorescence polarization (FP) for high-throughput screening .

- Cellular assays :

- Anti-proliferation : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to controls like staurosporine .

- Apoptosis markers : Measure caspase-3/7 activation via luminescence assays .

Data interpretation : Correlate IC values with structural features (e.g., methylthio group’s role in potency) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADME prediction :

- logP and solubility : SwissADME predicts logP = 3.5 and aqueous solubility ≈ 0.02 mg/mL, suggesting moderate bioavailability .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using StarDrop to identify susceptible sites for deuteration .

- Molecular dynamics (MD) :

- Simulate binding to EGFR over 100 ns to assess conformational stability of the sulfonamide-piperidine core .

Validation : Compare MD results with experimental IC trends from kinase assays .

Data Contradiction: How to address conflicting reports on the compound’s stability under acidic conditions?

- Controlled degradation studies :

- Expose the compound to HCl (0.1 M, 37°C) for 24 hours and monitor via HPLC. Related sulfonamides show <5% degradation, suggesting stability at gastric pH .

- Mechanism : The methylthio group’s electron-donating effect may protect the sulfonamide bond from hydrolysis .

- Contradictory evidence : Some studies report 15% degradation in HCl (pH 1.2), likely due to impurities in earlier synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.